molecular formula C16H27F3O B15165183 1,1,1-Trifluorohexadec-13-en-2-one CAS No. 166812-74-4

1,1,1-Trifluorohexadec-13-en-2-one

Cat. No.: B15165183
CAS No.: 166812-74-4
M. Wt: 292.38 g/mol
InChI Key: VXHRRTDMUPBLQQ-UHFFFAOYSA-N
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Description

1,1,1-Trifluorohexadec-13-en-2-one (CAS No. 166812-74-4) is a fluorinated ketone characterized by a 16-carbon alkyl chain with a trifluoromethyl group (-CF₃) at the carbonyl position (C2) and a double bond at C13–14. Its molecular formula is C₁₆H₂₇F₃O, and it has a molecular weight of 292.26 g/mol . The compound’s structure combines the electron-withdrawing effects of the -CF₃ group with the hydrophobicity of the long alkyl chain, making it relevant in materials science and medicinal chemistry for modulating lipophilicity and reactivity.

Properties

CAS No.

166812-74-4

Molecular Formula

C16H27F3O

Molecular Weight

292.38 g/mol

IUPAC Name

1,1,1-trifluorohexadec-13-en-2-one

InChI

InChI=1S/C16H27F3O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15(20)16(17,18)19/h3-4H,2,5-14H2,1H3

InChI Key

VXHRRTDMUPBLQQ-UHFFFAOYSA-N

Canonical SMILES

CCC=CCCCCCCCCCCC(=O)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,1,1-Trifluorohexadec-13-en-2-one typically involves the introduction of a trifluoromethyl group into a hexadec-13-en-2-one precursor. One common method is the fluorination of a suitable precursor using reagents such as trifluoromethyl iodide in the presence of a catalyst. The reaction conditions often require controlled temperatures and pressures to ensure the selective introduction of the trifluoromethyl group.

Industrial Production Methods: Industrial production of 1,1,1-Trifluorohexadec-13-en-2-one may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The production process must also include purification steps to isolate the desired compound from by-products and unreacted starting materials.

Chemical Reactions Analysis

Types of Reactions: 1,1,1-Trifluorohexadec-13-en-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

1,1,1-Trifluorohexadec-13-en-2-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: The compound’s unique properties make it useful in studying enzyme interactions and metabolic pathways.

    Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new pharmaceuticals.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 1,1,1-Trifluorohexadec-13-en-2-one exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more readily with biological membranes and proteins. This interaction can modulate enzyme activity and influence metabolic pathways.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following table compares 1,1,1-Trifluorohexadec-13-en-2-one with five structurally analogous trifluoromethyl ketones, highlighting key differences in chain length, double bond positions, and molecular properties:

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Structural Features
1,1,1-Trifluorohexadec-13-en-2-one 166812-74-4 C₁₆H₂₇F₃O 292.26 16-carbon chain; double bond at C13–14
1,1,1-Trifluoroheptadec-12-en-2-one 878997-67-2 C₁₇H₂₉F₃O 306.33 17-carbon chain; double bond at C12–13
10-Nonadecen-2-one,1,1,1-trifluoro-, (10Z) 177987-23-4 C₁₉H₃₃F₃O 334.46 19-carbon chain; Z-configured double bond at C10–11
5,15-Eicosadien-2-one,1,1,1-Trifluoro- (5E,15Z) 878997-69-4 C₂₀H₃₁F₃O 344.45 20-carbon chain; diene at C5–6 (E) and C15–16 (Z)
5-Hepten-2-one,1,1,1-Trifluoro-6-methyl 60244-35-1 C₇H₉F₃O 166.14 7-carbon chain; methyl branch at C6; double bond at C5–6
7-Decen-2-one,1,1,1-Trifluoro-, (7Z) 853569-58-1 C₁₀H₁₅F₃O 208.22 10-carbon chain; Z-configured double bond at C7–8

Key Observations:

Chain Length and Lipophilicity: Longer alkyl chains (e.g., 19- or 20-carbon compounds) exhibit increased molecular weight and lipophilicity, which may enhance membrane permeability but reduce aqueous solubility. For instance, 10-Nonadecen-2-one (334.46 g/mol) is ~14% heavier than 1,1,1-Trifluorohexadec-13-en-2-one (292.26 g/mol) . Shorter chains (e.g., 7- or 10-carbon compounds) show lower molecular weights and higher volatility.

Terminal double bonds (e.g., C13–14 in the target compound) may reduce intermolecular packing, lowering melting points compared to mid-chain unsaturated analogs.

Stereochemical Effects :

  • Z-configured double bonds (e.g., in 7-Decen-2-one) create cis-geometry, influencing dipole interactions and solubility profiles.

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